molecular formula C12H17Br B12949938 1-Bromo-4-(1-ethyl-1-methylpropyl)benzene

1-Bromo-4-(1-ethyl-1-methylpropyl)benzene

Cat. No.: B12949938
M. Wt: 241.17 g/mol
InChI Key: YXKGWQUAQXPSSK-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methylpentan-3-yl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a 3-methylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3-methylpentan-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(3-methylpentan-3-yl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of 1-bromo-4-(3-methylpentan-3-yl)benzene typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3-methylpentan-3-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are benzoic acid derivatives.

    Reduction: The primary product is the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-(3-methylpentan-3-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-(3-methylpentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of intermediates that undergo further reactions. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    1-Bromo-4-methylbenzene: A benzene ring with a bromine atom and a methyl group.

    1-Bromo-4-(2-methylpropyl)benzene: A benzene ring with a bromine atom and a 2-methylpropyl group.

Uniqueness

1-Bromo-4-(3-methylpentan-3-yl)benzene is unique due to the presence of the 3-methylpentan-3-yl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-bromo-4-(3-methylpentan-3-yl)benzene

InChI

InChI=1S/C12H17Br/c1-4-12(3,5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

YXKGWQUAQXPSSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=C(C=C1)Br

Origin of Product

United States

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